5-chloro-2-methoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide
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Overview
Description
“5-chloro-2-methoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide” is an organic compound . Thiophene and its substituted derivatives, which this compound is a part of, are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry .
Synthesis Analysis
This compound has been reported as an intermediate in the synthesis of glyburide . The synthesis of this compound has been reported , but the exact method is not specified in the available resources.Scientific Research Applications
Synthesis and Chemical Properties
- Synthetic Pathways : Novel compounds, including those with thiophene and benzamide components, are often synthesized for their potential biological activities. For instance, the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone has been reported, highlighting methods that could potentially apply to the synthesis of similar compounds like the one (Abu‐Hashem et al., 2020).
- Chemical Reactions : The cyclization of thiophenyl-acetals and ketones to produce substituted benzo[b]thiophenes showcases a method that might be relevant to the synthesis or modification of the compound of interest (Pié & Marnett, 1988).
Potential Applications
- Biological Activities : The design and evaluation of compounds for their biological activities, such as anti-inflammatory, analgesic, and antimicrobial properties, are common. For example, the synthesis of benzodifuranyl derivatives showing cyclooxygenase inhibition and analgesic activity suggests potential pharmacological uses (Abu‐Hashem et al., 2020).
- Antimicrobial Properties : The facile synthesis of thiophenones for evaluating their capacity to reduce biofilm formation by marine bacteria indicates another possible application area, hinting at the antimicrobial potential of thiophene-containing compounds (Benneche et al., 2011).
Future Directions
Thiophene and its derivatives, including this compound, have attracted great interest in industry as well as academia due to their wide range of therapeutic properties . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Mechanism of Action
Target of Action
It is known that thiophene derivatives, which this compound is a part of, have been reported to bind with high affinity to multiple receptors .
Mode of Action
It is known that thiophene derivatives can interact with their targets in various ways, leading to a wide range of biological activities .
Biochemical Pathways
Thiophene derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities suggest that the compound could affect a variety of biochemical pathways.
Result of Action
Given the wide range of biological activities associated with thiophene derivatives , it can be inferred that the compound could have diverse molecular and cellular effects.
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3S2/c1-23-15-4-2-12(19)8-14(15)18(22)20-9-13-3-5-16(25-13)17(21)11-6-7-24-10-11/h2-8,10H,9H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQAHMWYGCOARQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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